molecular formula C20H23N3O B5665069 (1S*,5R*)-6-benzyl-3-(pyridin-3-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one

(1S*,5R*)-6-benzyl-3-(pyridin-3-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one

カタログ番号 B5665069
分子量: 321.4 g/mol
InChIキー: NKQYYQZNTWKZOG-RBUKOAKNSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(1S*,5R*)-6-benzyl-3-(pyridin-3-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one is a chemical compound that belongs to the class of bicyclic azabicyclo compounds. This compound is of interest to the scientific community due to its potential applications in the field of medicinal chemistry. In 2.2]nonan-7-one.

作用機序

The mechanism of action of (1S*,5R*)-6-benzyl-3-(pyridin-3-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one involves its binding to dopamine receptors in the brain. Specifically, it has been shown to bind to the D1 and D2 dopamine receptors, which are involved in the regulation of mood, motivation, and reward. By binding to these receptors, (1S*,5R*)-6-benzyl-3-(pyridin-3-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one can modulate dopamine signaling and potentially reduce symptoms of psychosis and drug addiction.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (1S*,5R*)-6-benzyl-3-(pyridin-3-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one have been studied in animal models. It has been shown to increase dopamine release in the prefrontal cortex, which is involved in cognitive function and decision-making. Additionally, it has been shown to reduce cocaine-induced hyperactivity and drug-seeking behavior in rats. These effects suggest that (1S*,5R*)-6-benzyl-3-(pyridin-3-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one may have potential applications in the treatment of drug addiction and other psychiatric disorders.

実験室実験の利点と制限

One advantage of using (1S*,5R*)-6-benzyl-3-(pyridin-3-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one in lab experiments is its ability to bind to dopamine receptors with high affinity. This makes it a useful tool for studying the role of dopamine in various physiological and pathological processes. However, one limitation is that it may have off-target effects on other neurotransmitter systems, which could complicate data interpretation.

将来の方向性

There are several future directions for research on (1S*,5R*)-6-benzyl-3-(pyridin-3-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one. One area of interest is the development of more selective dopamine receptor ligands based on the structure of (1S*,5R*)-6-benzyl-3-(pyridin-3-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one. This could lead to the discovery of more effective treatments for psychiatric disorders and drug addiction. Another area of interest is the investigation of the long-term effects of (1S*,5R*)-6-benzyl-3-(pyridin-3-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one on dopamine signaling and behavior. This could provide insight into the potential risks and benefits of using this compound as a therapeutic agent.

合成法

The synthesis of (1S*,5R*)-6-benzyl-3-(pyridin-3-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one has been reported in the literature. One of the most common methods involves the reaction of 3-picolylamine with benzyl bromide in the presence of a base such as potassium carbonate. The resulting product is then treated with a reducing agent such as sodium borohydride to yield the final product. Other methods involve the use of different starting materials and reagents, but the overall strategy is similar.

科学的研究の応用

(1S*,5R*)-6-benzyl-3-(pyridin-3-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one has been studied extensively in the field of medicinal chemistry. It has been shown to have potential applications as an antipsychotic agent due to its ability to bind to dopamine receptors in the brain. Additionally, it has been investigated for its potential as a treatment for drug addiction, as it has been shown to reduce drug-seeking behavior in animal models.

特性

IUPAC Name

(1S,5R)-6-benzyl-3-(pyridin-3-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O/c24-20-18-8-9-19(23(20)13-16-5-2-1-3-6-16)15-22(14-18)12-17-7-4-10-21-11-17/h1-7,10-11,18-19H,8-9,12-15H2/t18-,19+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKQYYQZNTWKZOG-RBUKOAKNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(CC1C(=O)N2CC3=CC=CC=C3)CC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2CN(C[C@H]1C(=O)N2CC3=CC=CC=C3)CC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。